

1-Nitroheptane CAS number and molecular formula

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Compound of Interest

Compound Name: 1-Nitroheptane

Cat. No.: B1207262

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An In-depth Technical Guide to **1-Nitroheptane** For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **1-nitroheptane**, a primary nitroalkane compound. It covers its chemical identity, physical and chemical properties, key synthetic methods, and characteristic reactions. The information is intended for use in research, development, and drug discovery contexts where nitroalkanes serve as versatile chemical intermediates.

Chemical Identity and Molecular Structure

1-Nitroheptane is a long-chain aliphatic nitro compound where a nitro group (-NO₂) is attached to the terminal carbon of a heptane chain.

- Chemical Name: **1-Nitroheptane**[\[1\]](#)[\[2\]](#)
- Synonyms: Heptane, 1-nitro-[\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 693-39-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₇H₁₅NO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 145.20 g/mol [\[4\]](#)[\[5\]](#)
- InChI Key: UZONFOPDCXAZND-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[4\]](#)

- SMILES: CCCCCC--INVALID-LINK--[O-][2][4]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **1-nitroheptane**. This data is crucial for its handling, application in reactions, and for analytical purposes.

Table 1: General Physical Properties

Property	Value	Unit	Source
Purity	≥95%	%	[5]
Boiling Point	194	°C	[3]
Density	0.925 - 0.948	g/cm ³	[3][4]
Flash Point	75.1	°C	[3]
Refractive Index	1.429	[3]	
Vapor Pressure	0.452	mmHg at 25°C	[3]
Water Solubility (log ₁₀ WS)	-2.84	mol/L	[6]
Octanol/Water Partition Coefficient (logP)	2.233	[6]	

Table 2: Thermochemical and Calculated Properties

Property	Value	Unit	Source
Molar Volume	153.2	mL/mol	[4]
McGowan's Characteristic Volume	126.910	mL/mol	[6]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	47.77	kJ/mol	[6]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	25.25	kJ/mol	[6]
Standard Enthalpy of Formation ($\Delta_{\text{f}}H^\circ_{\text{gas}}$)	-198.57	kJ/mol	[6]
Standard Gibbs Free Energy of Formation ($\Delta_{\text{f}}G^\circ$)	43.61	kJ/mol	[6]
Critical Temperature (T_{c})	710.38	K	[6]
Critical Pressure (P_{c})	2835.36	kPa	[6]
Critical Volume (V_{c})	0.509	m ³ /kmol	[6]

Synthesis and Reactivity

Nitroalkanes like **1-nitroheptane** are valuable synthetic intermediates due to the versatile reactivity of the nitro group.[7][8] The strong electron-withdrawing nature of the nitro group acidifies the α -hydrogens, making them susceptible to deprotonation by a base to form a resonance-stabilized nitronate anion.[8] This anion is a key intermediate for various carbon-carbon bond-forming reactions.[7][8]

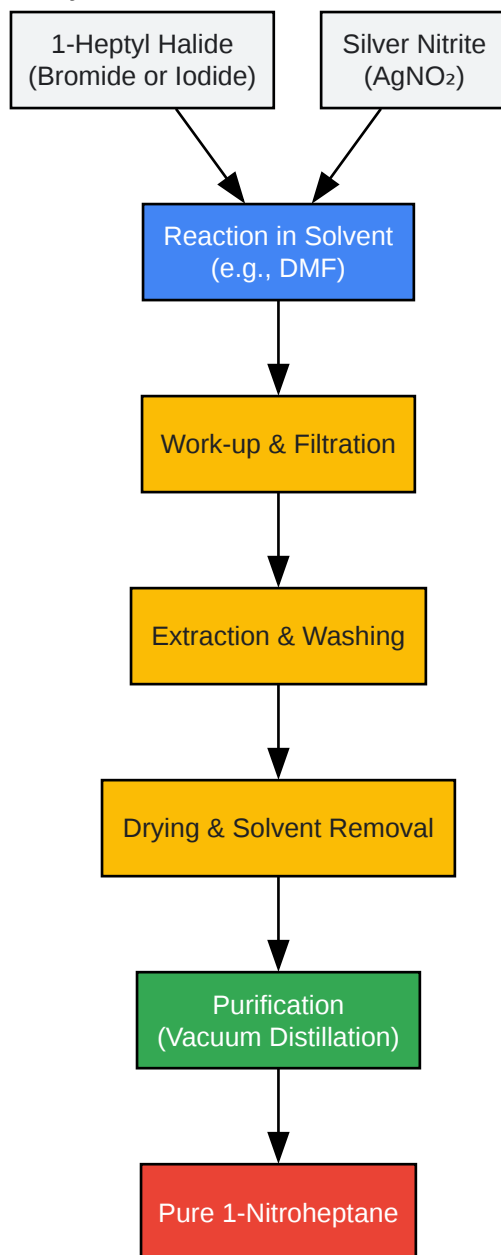
General Synthesis Protocol: Nucleophilic Substitution

A common method for the synthesis of primary nitroalkanes is the reaction of an alkyl halide with a nitrite salt.

Experimental Protocol: Synthesis of **1-Nitroheptane**

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoheptane or 1-iodoheptane in an appropriate solvent such as dimethylformamide (DMF) or an aqueous medium.
- **Addition of Nitrite Salt:** Add a stoichiometric equivalent or a slight excess of a nitrite salt, such as silver nitrite (AgNO_2), to the solution. The use of silver nitrite often provides good yields for primary nitroalkanes.^[9]
- **Reaction Conditions:** Heat the mixture with stirring. The reaction temperature and time will depend on the specific alkyl halide and solvent used. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If silver salts were used, filter the mixture to remove the precipitated silver halide.
- **Extraction:** Transfer the filtrate to a separatory funnel. If the reaction was performed in an organic solvent, wash the solution sequentially with water and brine to remove any remaining salts and solvent. If an aqueous medium was used, extract the product into an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude **1-nitroheptane** can then be purified by fractional distillation under vacuum to yield the final product.

General Synthesis Workflow for 1-Nitroheptane



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Caption: General synthesis workflow for **1-nitroheptane**.

Key Reactions of 1-Nitroheptane

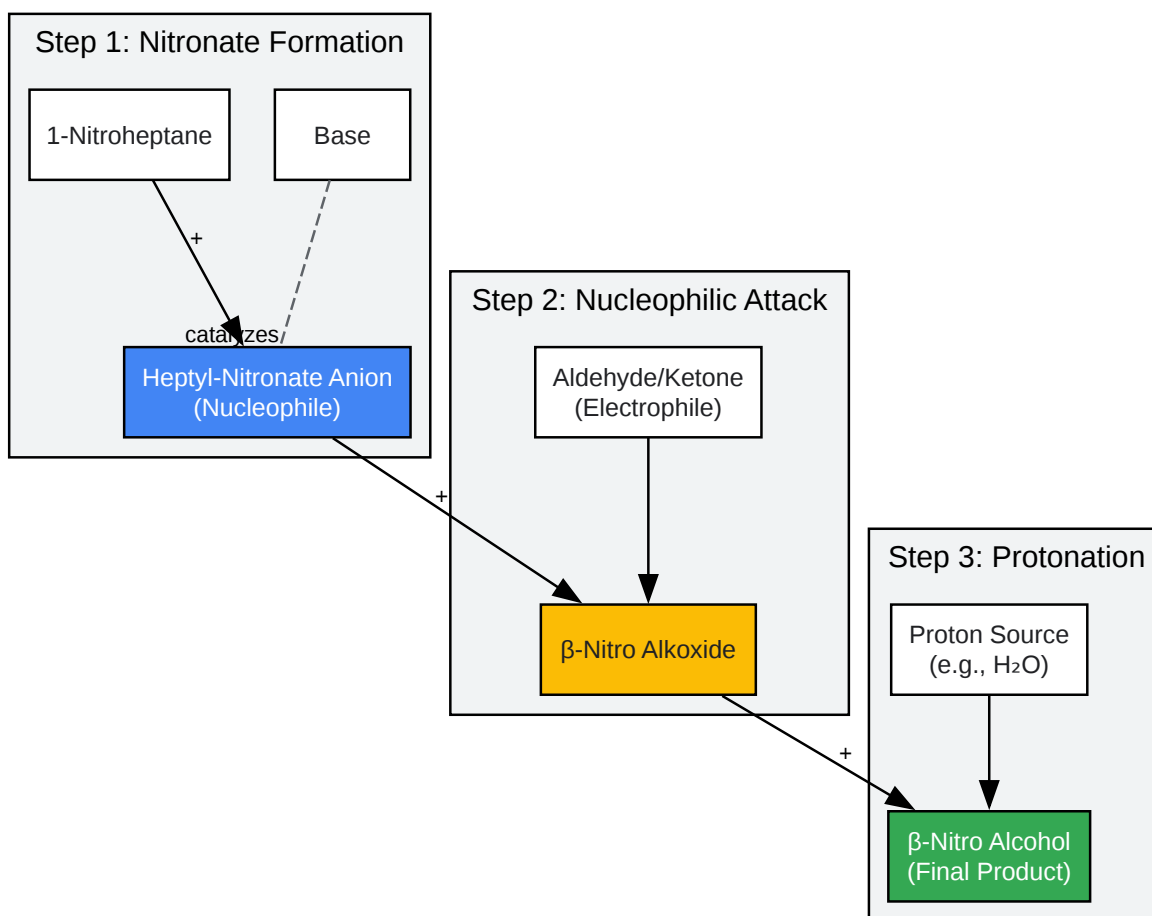
The reactivity of **1-nitroheptane** is dominated by the chemistry of the nitro group and its ability to stabilize an adjacent carbanion.

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base.^{[10][11]} It produces β -nitro alcohols, which are valuable synthetic precursors.

Experimental Protocol: Henry Reaction of **1-Nitroheptane** with an Aldehyde

- **Reactant Preparation:** In a reaction vessel, dissolve **1-nitroheptane** in a suitable solvent (e.g., THF, ethanol).
- **Base Addition:** Add a catalytic amount of a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) to the solution. Stir the mixture to facilitate the formation of the nitronate anion.
- **Aldehyde Addition:** Slowly add the desired aldehyde to the reaction mixture at a controlled temperature (often cooled in an ice bath to manage the exothermic reaction).
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature or with gentle heating. Monitor the consumption of the starting materials by TLC or GC.
- **Quenching and Work-up:** Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
- **Extraction and Purification:** Extract the product into an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The resulting crude β -nitro alcohol can be purified by column chromatography.

Henry (Nitroaldol) Reaction Pathway



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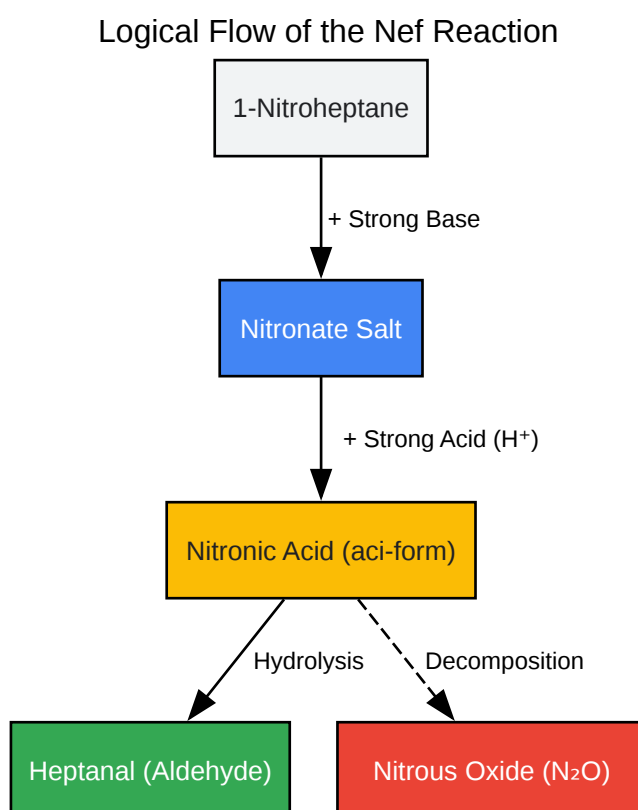
Caption: Key steps of the Henry (Nitroaldol) reaction.

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through the acid hydrolysis of its corresponding nitronate salt.^{[8][12]} This reaction is a powerful tool for converting the nitro group into a carbonyl group.

Experimental Protocol: Nef Reaction of **1-Nitroheptane**

- **Nitronate Salt Formation:** Convert **1-nitroheptane** to its sodium salt by treating it with a strong base like sodium ethoxide or sodium hydroxide in an appropriate solvent.

- **Acid Hydrolysis:** Add the nitronate salt solution slowly to a cold, aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid, with vigorous stirring. The temperature should be kept low (typically below 0°C) to prevent side reactions.
- **Reaction Completion:** The reaction is often accompanied by the evolution of nitrous oxide (N₂O).^[12] Stirring is continued until the reaction is complete.
- **Product Isolation:** The resulting aldehyde (heptanal) can be isolated from the aqueous mixture by steam distillation or solvent extraction.
- **Purification:** The crude heptanal is then purified, typically by distillation.



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Caption: Logical flow of the Nef reaction.

Applications in Research and Drug Development

While specific applications of **1-nitroheptane** are not extensively documented, nitroalkanes in general are crucial building blocks in organic synthesis.[8] Their ability to be converted into other functional groups, such as amines (via reduction) and carbonyls (via the Nef reaction), makes them versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[7][8][13]

The nitro group itself is a pharmacophore in many bioactive compounds and drugs.[14][15][16] In drug development, nitroaromatic compounds are often explored as hypoxia-activated prodrugs for cancer therapy.[15][17] The nitro group can be bio-reduced in the low-oxygen environment of tumors to generate cytotoxic species.[17] While **1-nitroheptane** is an aliphatic, not an aromatic, nitro compound, the rich chemistry of the nitro group provides a foundation for its potential use in creating more complex drug candidates.

Safety and Handling

1-Nitroheptane is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. Nitroalkanes can react violently with reducing agents and bases, and their thermal sensitivity can be increased by metal oxides. [18][19]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[20] Work in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid contact with skin and eyes, and avoid inhalation of vapor.[20] Keep away from heat, sparks, and open flames.[18][19]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.
- First Aid:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
 - If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

Always consult the full Safety Data Sheet (SDS) before handling **1-nitroheptane**.^[20]

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